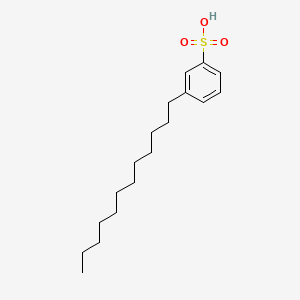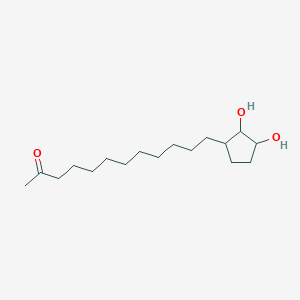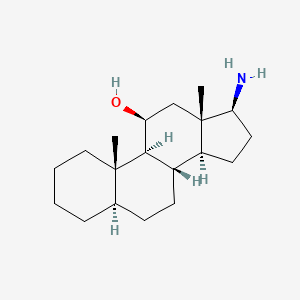
3-Dodecylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 3 of the phenyl ring is substituted by a dodecyl group.
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Catalytic Applications
3-Dodecylbenzenesulfonic acid (DBSA) has been utilized as an efficient acidic catalyst in various green chemistry applications. It is particularly noted for its role in the microwave-assisted synthesis of dibenzo[a,j]xanthenes under solvent-free conditions, offering operational simplicity and excellent yields in an environmentally-friendly manner (Prasad, Preetam, & Nath, 2012). Similarly, DBSA serves as a catalyst for the Biginelli reaction to produce 3,4-dihydropyrimidinone derivatives, efficient both in water and under solvent-free conditions (Bigdeli, Gholami, & Sheikhhosseini, 2011).
Polymer and Material Science
In polymer science, DBSA has been used as a co-dopant to enhance the stability of polypyrroles during aging, showing superior stability in ambient air (Tabačiarová et al., 2015). Furthermore, it's involved in the synthesis of polyaniline (PANI) colloids, demonstrating stable green dispersions without macroscopic precipitation for over a year, and facilitating the transformation from emeraldine salt to base at higher pH levels (Shreepathi & Holze, 2006).
Chemical Synthesis and Reactions
DBSA catalyzes various chemical reactions including the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in aqueous media under ultrasound irradiation, highlighting its role in promoting environmentally friendly reaction conditions (Chen, Li, & Chen, 2015). It's also used for dehydrative nucleophilic substitutions of alcohols in water, applicable to stereoselective C-glycosylation of 1-hydroxy sugars (Shirakawa & Kobayashi, 2007).
Environmental Applications
In environmental science, DBSA-doped polyaniline/Fe3O4 composite honeycomb structure films have been created using a water-assisted self-assembly method, showing potential in electronic-magnetic material applications (Yu et al., 2008). Additionally, DBSA has been identified as an efficient and chemoselective catalyst in the acetylation and formylation of alcohols and phenols under solvent-free conditions, demonstrating its versatility and eco-friendly nature (Esmaeilpour & Sardarian, 2014).
Eigenschaften
CAS-Nummer |
16577-13-2 |
|---|---|
Produktname |
3-Dodecylbenzenesulfonic acid |
Molekularformel |
C18H30O3S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
3-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
HRPQWSOMACYCRG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















